molecular formula C17H15F3N2O4 B2946972 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1172003-14-3

3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Cat. No.: B2946972
CAS No.: 1172003-14-3
M. Wt: 368.312
InChI Key: KVOKLCCDVIWVIJ-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a synthetic organic compound with the CAS Number 1172265-29-0 . It is characterized by the molecular formula C17H15F3N2O4 and has a molecular weight of 368.31 g/mol . The compound's structure features a benzamide core that is substituted with a methyl group and a nitro group, and is linked via an ethoxy chain to a 3-(trifluoromethyl)phenyl ring . This specific arrangement of functional groups, including the benzamide and the trifluoromethyl moiety, is commonly explored in medicinal chemistry and agrochemical research for developing bioactive molecules. As a building block, this compound is supplied for research purposes such as chemical synthesis, the development of novel pharmacophores, and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c1-11-9-12(5-6-15(11)22(24)25)16(23)21-7-8-26-14-4-2-3-13(10-14)17(18,19)20/h2-6,9-10H,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOKLCCDVIWVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multi-step organic synthesis techniques:

  • Step 1: : Nitration of 3-methylbenzene to introduce a nitro group at the 4-position, using reagents such as concentrated nitric acid and sulfuric acid.

  • Step 2: : Formation of the phenoxyethylamine intermediate through the etherification of 3-(trifluoromethyl)phenol with 2-chloroethylamine under basic conditions.

  • Step 3: : Amidation reaction between the intermediate and the nitro compound, typically using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane.

Industrial Production Methods

Industrial-scale production would likely utilize automated processes to control temperature, pressure, and reagent concentrations, ensuring high yield and purity. Continuous flow reactors could be employed to streamline the synthesis, minimizing waste and improving safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, especially at the methyl group, potentially yielding carboxylic acids.

  • Reduction: : The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents like tin(II) chloride and hydrochloric acid.

  • Substitution: : Various nucleophiles can attack the benzamide carbonyl carbon, leading to substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with a palladium catalyst, tin(II) chloride.

  • Nucleophiles: : Ammonia, amines, hydrazines.

Major Products

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Formation of amines.

  • Substitution: : Various substituted amides and esters.

Scientific Research Applications

3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has diverse applications across multiple fields:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis, facilitating the development of more complex molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for drug development, particularly due to its potential therapeutic effects.

  • Industry: : Employed in the manufacture of specialty chemicals and materials, benefiting from its unique functional groups.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can vary depending on its application:

  • Biological Targets: : In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity.

  • Pathways Involved: : Could involve pathways related to oxidative stress, cell signaling, or gene expression modulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and applications can be contextualized by comparing it to structurally related benzamides (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Biological Activity/Application Reference
3-Methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide C₁₇H₁₅F₃N₂O₄ 3-methyl, 4-nitro, phenoxyethyl-CF₃ Hypothetical sigma receptor ligand
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide C₁₄H₉F₃N₂O₃ 4-nitro, 3-CF₃ phenyl Structural analog; no explicit data
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₆F₃NO₂ 2-CF₃, 3-isopropoxy phenyl Pesticide (mepronil)
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 4-methoxy, 3-methylphenyl Chemical intermediate
Key Observations:

This is supported by sigma receptor ligands in , where nitro/trifluoromethyl benzamides showed nanomolar binding (e.g., Kd = 5.80 nM for ³H-pentazocine).

Phenoxyethyl vs. Direct Phenyl Linkage: The ethoxyethyl spacer in the target compound may increase solubility or reduce steric hindrance compared to direct phenyl-linked analogs like 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide .

Agrochemical vs. Pharmaceutical Applications : Flutolanil demonstrates that trifluoromethyl benzamides with alkoxy substituents are effective pesticides, whereas the target compound’s nitro group aligns more with therapeutic candidates (e.g., sigma receptor ligands ).

Pharmacological and Industrial Relevance

  • Pesticidal Activity: Flutolanil highlights the importance of trifluoromethyl and alkoxy groups in fungicides. The target compound’s phenoxyethyl chain may enhance soil mobility compared to simpler analogs.

Biological Activity

3-Methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of antitubercular and anticancer properties. This article synthesizes available research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving the introduction of trifluoromethyl and nitro groups onto a benzamide scaffold. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and modulating electronic properties.

Chemical Structure

  • IUPAC Name: this compound
  • Molecular Formula: C16H16F3N2O3
  • CAS Number: Not specified in the search results.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of related compounds featuring similar structural motifs. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were evaluated against Mycobacterium tuberculosis strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, one derivative showed an MIC of 4 μg/mL against both wild-type and rifampin-resistant strains .

Anticancer Activity

The compound's structural analogues have been assessed for anticancer properties, particularly their inhibitory effects on various cancer cell lines. Compounds with similar trifluoromethyl and nitro substitutions exhibited significant inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer proliferation .

Case Studies

  • Case Study on Antitubercular Efficacy:
    • A study evaluated a series of compounds similar to this compound for their antitubercular activity.
    • Results indicated that compounds with the trifluoromethyl group displayed enhanced activity against resistant strains of M. tuberculosis, suggesting a promising avenue for drug development .
  • Case Study on Cancer Cell Lines:
    • Another investigation focused on the cytotoxic effects of related compounds on multiple tumor cell lines.
    • Results demonstrated that certain derivatives significantly inhibited cell proliferation, particularly those targeting EGFR and VEGFR pathways, with inhibition rates reaching up to 92% at nanomolar concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the positioning of functional groups such as trifluoromethyl and nitro significantly influences biological activity. Compounds with strong electron-withdrawing groups tend to exhibit higher potency against target enzymes involved in cancer progression and bacterial resistance mechanisms .

Summary Table of Biological Activities

CompoundBiological ActivityMIC (μg/mL)Target
This compoundAntitubercularTBDM. tuberculosis
Trifluoromethyl DerivativeAnticancer (EGFR Inhibition)10 nMCancer Cell Lines
Nitro DerivativeAntitubercular4Rifampin-resistant M. tuberculosis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide?

  • Methodology : The compound can be synthesized via a two-step approach:

Amide Coupling : React 3-methyl-4-nitrobenzoic acid with a coupling agent (e.g., thionyl chloride) to generate the corresponding acyl chloride.

Nucleophilic Substitution : Treat the acyl chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane .

  • Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3).

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methods :

  • ¹H/¹³C NMR : Confirm regiochemistry of the nitro and trifluoromethyl groups. The nitro group deshields adjacent protons (δ ~8.2 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Q. What are the hypothesized biochemical targets for this compound?

  • Proposed Targets : Similar trifluoromethyl-containing benzamides inhibit bacterial phosphopantetheinyl transferases (PPTases), which are essential for fatty acid biosynthesis .
  • Validation : Use bacterial growth inhibition assays (MIC determination) and enzyme activity assays with purified PPTases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity data for benzamide derivatives?

  • Approach :

  • Ames Testing : Compare results under standardized conditions (e.g., S9 metabolic activation). For example, some benzamides show mutagenicity comparable to benzyl chloride (TD₅₀ > 100 µg/plate) .
  • Structure-Activity Relationship (SAR) : Modify the nitro or trifluoromethyl groups to assess their role in mutagenicity .
    • Mitigation : Use closed-system handling and PPE (nitrile gloves, fume hoods) for high-risk derivatives .

Q. What strategies optimize coupling reactions involving electron-withdrawing groups (e.g., nitro)?

  • Optimization :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in the presence of electron-withdrawing substituents .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .

Q. How can experimental designs elucidate the compound’s mode of action against bacterial targets?

  • Experimental Workflow :

Target Identification : Perform thermal proteome profiling (TPP) to identify proteins with shifted melting temperatures upon compound binding .

Pathway Analysis : Use RNA-seq to track downregulation of fatty acid biosynthesis genes (e.g., fabH, fabD) .

Crystallography : Co-crystallize the compound with PPTase enzymes to map binding interactions (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

Data Contradiction Analysis

Q. How should researchers address variability in reported yields for nitrobenzamide syntheses?

  • Root Causes :

  • Impurities in Amine Precursors : Use HPLC-grade 2-(3-(trifluoromethyl)phenoxy)ethylamine (>98% purity) to avoid side reactions .
  • Moisture Sensitivity : Acyl chloride intermediates hydrolyze rapidly; use molecular sieves and anhydrous solvents .
    • Troubleshooting : Replace traditional workup (aqueous NaHCO₃) with solid-phase extraction (C18 cartridges) to improve yield .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Hazard Mitigation :

  • Mutagenicity : Classify as Category 2 (suspected human carcinogen) based on Ames II testing. Use glove boxes for prolonged exposure .
  • Decomposition : DSC data indicate thermal decomposition >150°C; avoid heating beyond reflux conditions .

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